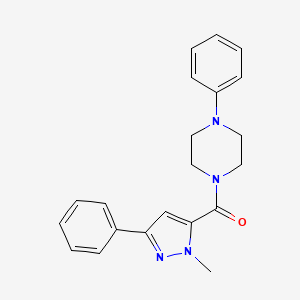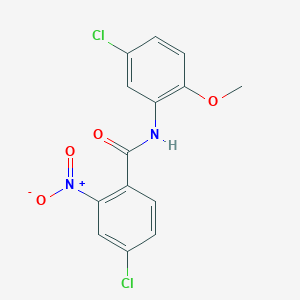![molecular formula C25H23N3O3 B14938385 [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14938385.png)
[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core substituted with a furan ring and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached via a nucleophilic substitution reaction, where the quinoline derivative is reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group on the piperazine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of [2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety can interact with various receptors, modulating their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core and are known for their antimalarial properties.
Furan Derivatives: Compounds like furan-2-carboxylic acid are known for their antimicrobial activities.
Piperazine Derivatives: Compounds such as piperazine citrate are used as anthelmintics.
Uniqueness
[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone is unique due to the combination of the quinoline, furan, and piperazine moieties in a single molecule. This unique structure imparts a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C25H23N3O3 |
|---|---|
Poids moléculaire |
413.5 g/mol |
Nom IUPAC |
[2-(furan-2-yl)quinolin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O3/c1-30-19-10-8-18(9-11-19)27-12-14-28(15-13-27)25(29)21-17-23(24-7-4-16-31-24)26-22-6-3-2-5-20(21)22/h2-11,16-17H,12-15H2,1H3 |
Clé InChI |
HDYRRSSISFMPCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7-bis[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B14938320.png)
![3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B14938323.png)
methanone](/img/structure/B14938327.png)
![Ethyl 4-[2-(2-nitrophenyl)acetyl]piperazine-1-carboxylate](/img/structure/B14938334.png)
![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B14938336.png)
![N~2~-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1-benzofuran-2-carboxamide](/img/structure/B14938341.png)
![methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938350.png)
![4-phenyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B14938362.png)

![2-{[5-(4-Methylbenzyl)furan-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B14938367.png)
![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14938372.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B14938380.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14938394.png)
